(3,3-Dimethylbutyl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbutyl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.33 g/mol . This compound is characterized by the presence of a secondary amine group, which is bonded to a 3,3-dimethylbutyl group and a 1-phenylethyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(1-phenylethyl)amine typically involves the reaction of 3,3-dimethylbutylamine with 1-phenylethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and selectivity. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutyl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(3,3-Dimethylbutyl)(1-phenylethyl)amine is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutyl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-1-phenylbutyl)(1-phenylethyl)amine: Contains a similar structure but with additional phenyl groups.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Used as a rubber antiozonant and has similar chemical properties.
Uniqueness
(3,3-Dimethylbutyl)(1-phenylethyl)amine is unique due to its specific combination of the 3,3-dimethylbutyl and 1-phenylethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3,3-dimethyl-N-(1-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12(13-8-6-5-7-9-13)15-11-10-14(2,3)4/h5-9,12,15H,10-11H2,1-4H3 |
InChI Key |
FEGKRCUUDOIGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.